molecular formula C20H21ClN2O5 B12485403 Methyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12485403
M. Wt: 404.8 g/mol
InChI Key: LVGSIEVWFSCXRT-UHFFFAOYSA-N
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Description

METHYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chlorinated benzamido group, a methoxy group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the Benzamido Group: This step involves the reaction of 5-chloro-2-methoxybenzoic acid with an amine to form the benzamido group.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the benzamido group, potentially converting it to an amine.

    Substitution: The chlorine atom in the benzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamido derivatives.

Scientific Research Applications

METHYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of METHYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Inhibition of specific enzymatic pathways, modulation of receptor activity, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE
  • METHYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE

Uniqueness

METHYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from similar compounds that contain different heterocyclic rings.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

methyl 5-[(5-chloro-2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21ClN2O5/c1-26-18-6-3-13(21)11-16(18)19(24)22-14-4-5-17(15(12-14)20(25)27-2)23-7-9-28-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,22,24)

InChI Key

LVGSIEVWFSCXRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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